Metoprolol Acid Methyl Ester Hydrochloride
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Overview
Description
Methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride is a chemical compound known for its significant applications in the pharmaceutical industry. It is a methyl ester derivative that plays a crucial role in various biological and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride involves several steps. One common method includes the esterification of 3-(4-hydroxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst. The resulting methyl ester is then reacted with 2-hydroxy-3-(propan-2-ylamino)propyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and subsequent substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in treating cardiovascular diseases and other medical conditions.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride involves its interaction with specific molecular targets. It competitively blocks beta-1 adrenergic receptors in cardiac muscle, reducing contractility and cardiac rate. This leads to decreased cardiac output and myocardial oxygen demands. Additionally, it decreases sympathetic output centrally and blocks renin secretion .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate
- Esmolol hydrochloride
Uniqueness
Methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its ability to selectively block beta-1 adrenergic receptors makes it particularly valuable in medical applications .
Properties
IUPAC Name |
methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4.ClH/c1-11(2)16-9-13(17)10-20-14-6-4-12(5-7-14)8-15(18)19-3;/h4-7,11,13,16-17H,8-10H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYVNMKALCGOTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)OC)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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